Ácido etilendiaminotetraacético de níquel disódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

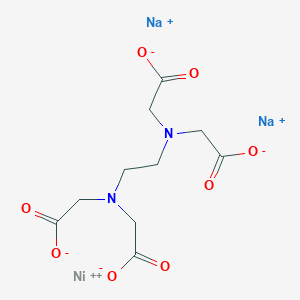

Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that features a nickel ion chelated by ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. It appears as a light yellow powder and is highly soluble in water.

Aplicaciones Científicas De Investigación

Chemistry: Disodium nickel ethylenediaminetetraacetic acid is used as a chelating agent in analytical chemistry to sequester metal ions in solution, aiding in the analysis of metal content in various samples.

Biology: In biological research, it is employed to inhibit metalloproteases, enzymes that require metal ions for activity. This inhibition is crucial in studying the role of these enzymes in biological processes.

Medicine: The compound is explored for its potential in chelation therapy, where it can bind to and remove excess metal ions from the body, such as in cases of heavy metal poisoning.

Industry: In industrial applications, it is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also utilized in the textile and paper industries to prevent metal ion impurities from affecting product quality .

Mecanismo De Acción

Target of Action

Disodium Nickel EDTA, like other EDTA compounds, primarily targets metal ions . It is a chelating agent that binds to a wide range of polyvalent cations, including iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes . It also inhibits enzymes, such as metalloproteases, that require divalent cations for activity .

Mode of Action

The compound interacts with its targets by forming chelate complexes with metal ions . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions . For example, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases .

Biochemical Pathways

The primary biochemical pathway affected by Disodium Nickel EDTA is the metalloproteinase pathway . By chelating the metal ions necessary for the function of metalloproteases, Disodium Nickel EDTA can inhibit these enzymes and disrupt the pathway .

Pharmacokinetics

Like other edta compounds, it is expected to have good solubility in water . This property would likely impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of Disodium Nickel EDTA’s action is the inhibition of metal-dependent enzymes . By chelating metal ions, it prevents these enzymes from functioning properly, which can have various downstream effects depending on the specific enzyme and pathway involved .

Action Environment

The action of Disodium Nickel EDTA can be influenced by various environmental factors. For example, its ability to chelate metal ions can be affected by the pH of the environment . Additionally, the presence of other substances that can bind to metal ions may compete with Disodium Nickel EDTA, potentially affecting its efficacy .

Análisis Bioquímico

Biochemical Properties

Disodium nickel ethylenediaminetetraacetic acid plays a significant role in biochemical reactions. It forms complexes with divalent cations, inhibiting enzymes such as metalloproteases that require these cations for activity . This interaction with enzymes and proteins can influence the course of biochemical reactions, making disodium nickel ethylenediaminetetraacetic acid a valuable tool in biochemical research.

Cellular Effects

The effects of disodium nickel ethylenediaminetetraacetic acid on cells are diverse and depend on the specific cellular context. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can improve heavy metal mobility and bioavailability in soil for phytoremediation, affecting the health of the ecosystem .

Molecular Mechanism

At the molecular level, disodium nickel ethylenediaminetetraacetic acid exerts its effects through its ability to bind to metal ions. This binding can inhibit or activate enzymes, leading to changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecules and metal ions involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium nickel ethylenediaminetetraacetic acid can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Disodium nickel ethylenediaminetetraacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways it is involved in can depend on the specific context and the other molecules present.

Transport and Distribution

Disodium nickel ethylenediaminetetraacetic acid can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution can depend on the specific cellular context.

Subcellular Localization

The subcellular localization of disodium nickel ethylenediaminetetraacetic acid can affect its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:

Dissolution of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is dissolved in water to form a clear solution.

Nickel Salt Solution: A nickel salt, such as nickel nitrate, is dissolved in water.

Complex Formation: The ethylenediaminetetraacetic acid solution is slowly added to the nickel salt solution under constant stirring. The mixture is heated in a water bath to facilitate the complexation reaction.

Industrial Production Methods: In industrial settings, the production process is scaled up using larger reactors and continuous stirring mechanisms. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions: Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its chelating nature. It can also participate in substitution reactions where the nickel ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.

Substitution: In the presence of stronger chelating agents or competing metal ions, the nickel ion can be substituted. For example, adding a solution of calcium chloride can result in the formation of disodium calcium ethylenediaminetetraacetic acid and nickel chloride.

Major Products: The primary product of these reactions is the substituted metal complex, depending on the reagents used. For instance, reacting with calcium chloride yields disodium calcium ethylenediaminetetraacetic acid.

Comparación Con Compuestos Similares

- Disodium calcium ethylenediaminetetraacetic acid

- Disodium zinc ethylenediaminetetraacetic acid

- Disodium copper ethylenediaminetetraacetic acid

Comparison: While all these compounds share the ethylenediaminetetraacetic acid moiety and the ability to chelate metal ions, disodium nickel ethylenediaminetetraacetic acid is unique in its specific affinity for nickel ions. This specificity makes it particularly useful in applications where nickel ion sequestration is required. Additionally, the stability of the nickel complex can differ from those of other metal complexes, influencing its effectiveness in various applications.

Propiedades

Número CAS |

11079-07-5 |

|---|---|

Fórmula molecular |

C10H16N2Na2NiO9 |

Peso molecular |

412.91 g/mol |

Nombre IUPAC |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel;hydrate |

InChI |

InChI=1S/C10H16N2O8.2Na.Ni.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;2*+1;;/p-2 |

Clave InChI |

FJHUBOUWIGCVEO-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.[Na+].[Na+].[Ni] |

| 15708-55-1 | |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

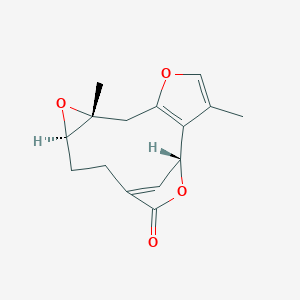

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)